molecular formula C21H22N2O B2998008 1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-56-6

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2998008
CAS No.: 860789-56-6
M. Wt: 318.42
InChI Key: QTCISJIWNHTTCA-UHFFFAOYSA-N
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Description

The compound 1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a pyrroloquinoline derivative characterized by a fused tricyclic scaffold. Key structural features include:

  • A 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core, which imparts partial saturation in the pyrrole ring.
  • Substituents: A 4-ethylphenyl group at position 1. 6-methoxy and 4-methyl groups on the quinoline moiety.

This compound shares structural homology with bioactive molecules targeting neurological disorders (e.g., 5-HT receptors) and ion channels (e.g., Kv2.1) . Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura couplings or condensation with carbonyl compounds .

Properties

IUPAC Name

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-4-15-8-10-16(11-9-15)23-13-12-17-14(2)22-20-18(21(17)23)6-5-7-19(20)24-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCISJIWNHTTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The specific synthetic route may vary depending on the desired yield and purity. Notably, the introduction of the pyrroloquinoline core is crucial as it influences the compound's biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds derived from pyrroloquinolines exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent activity against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may share similar properties.

Anticancer Activity

Research has shown that quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, studies on structurally similar compounds have revealed their ability to inhibit protein kinases associated with tumor growth . The potential for this compound to act on such targets warrants further investigation.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various cellular targets. For instance, compounds with similar structures have been noted to inhibit DNA gyrase and other enzymes critical for bacterial DNA replication . This interaction could explain the antimicrobial efficacy observed in preliminary studies.

Case Studies

Several case studies highlight the biological relevance of pyrroloquinoline derivatives:

  • Antibacterial Activity : A study evaluated a series of pyrrole derivatives, including those with a quinoline structure, showing promising results against resistant bacterial strains. The findings indicated that modifications in the side chains significantly affected potency .
  • Anticancer Research : Another investigation focused on the role of quinoline derivatives in inhibiting cancer cell proliferation through apoptosis pathways. The study provided evidence that these compounds could induce cell cycle arrest in various cancer cell lines .

Data Table: Biological Activity Overview

Activity MIC (µg/mL) Target Reference
Antimicrobial3.12 - 12.5Staphylococcus aureus
Antimicrobial3.12 - 12.5Escherichia coli
Anticancer (in vitro)-Various cancer cell lines
Enzyme Inhibition-DNA gyrase

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

Substituent Impact: 4-Ethylphenyl: Enhances lipophilicity compared to smaller groups (e.g., 3-chlorobenzyl in ), which may influence blood-brain barrier penetration.

Heterocycle Variation: Replacement of the pyrrole ring with thiophene (e.g., thieno[3,2-c]quinolines ) alters electronic properties and binding affinity to kinases.

Key Observations:
  • The target compound’s synthesis shares similarities with other tricyclic systems (e.g., use of palladium catalysts in cross-couplings ).
  • Rhodium-catalyzed methods for indolo[3,2-c]quinolines offer superior atom economy compared to traditional condensation routes.

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but analogs suggest:

  • LogP : Estimated ~3.5 (due to 4-ethylphenyl and methyl groups), favoring membrane permeability.
  • Solubility: Methoxy groups may improve aqueous solubility compared to non-polar derivatives .

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